Cas no 5447-66-5 (Pentanediamide,2,4-dicyano-3-methyl-)

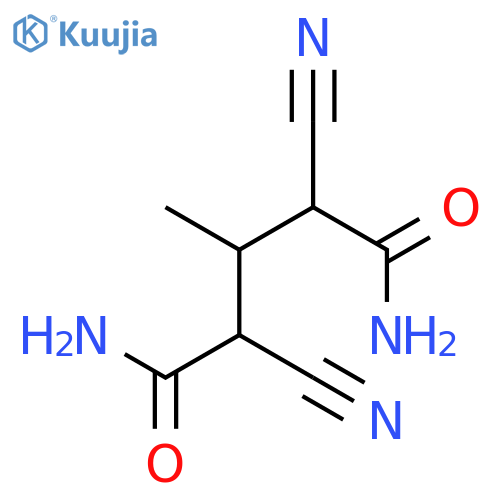

5447-66-5 structure

商品名:Pentanediamide,2,4-dicyano-3-methyl-

Pentanediamide,2,4-dicyano-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Pentanediamide,2,4-dicyano-3-methyl-

- 2,4-Dicyano-3-Methylglutaramide

- 2,4-dicyano-3-methylpentanediamide

- Pentanediamide,4-dicyano-3-methyl-

- .alpha.,.gamma.-dicyano-.beta.-methyl glutaramide

- NSC-15437

- NS00045004

- AKOS025295450

- 2,4-Dicyano-3-methylpentanediimidic acid

- BRN 1712402

- SCHEMBL11342595

- DTXSID70969635

- 5447-66-5

- 2,4-dicyano-3-methyl-glutaramide

- EINECS 226-665-9

- 2,4-Dicyano-3-methylglutaramide, 99%

- NSC 15437

- Glutaramide, 2,4-dicyano-3-methyl-

- 3-02-00-02080 (Beilstein Handbook Reference)

- 2,4-dicyano-3-methyl-pentanedioic acid amide

- Pentanediamide, 2,4-dicyano-3-methyl-

- alpha,gamma-Dicyano-beta-methyl glutaramide

- Glutaramide,4-dicyano-3-methyl-

- NSC15437

- FT-0635720

-

- MDL: MFCD00008014

- インチ: InChI=1S/C8H10N4O2/c1-4(5(2-9)7(11)13)6(3-10)8(12)14/h4-6H,1H3,(H2,11,13)(H2,12,14)

- InChIKey: XLQBCZSOEGHLAA-UHFFFAOYSA-N

- ほほえんだ: CC(C(C#N)C(=O)N)C(C#N)C(=O)N

計算された属性

- せいみつぶんしりょう: 194.08000

- どういたいしつりょう: 194.080376

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 6

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 134

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.3003 (rough estimate)

- ゆうかいてん: 159-160 °C (lit.)

- ふってん: 330.63°C (rough estimate)

- フラッシュポイント: 300.9°C

- 屈折率: 1.6590 (estimate)

- PSA: 133.76000

- LogP: 0.27326

- ようかいせい: 未確定

Pentanediamide,2,4-dicyano-3-methyl- セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301 + H311 + H331

- 警告文: P261-P280-P301+P310-P311

- 危険物輸送番号:UN 3439 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: S24/25

- RTECS番号:MA3000000

-

危険物標識:

- 包装等級:III

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- セキュリティ用語:6.1(b)

- 包装グループ:III

- リスク用語:R23/24; R33

- 包装カテゴリ:III

Pentanediamide,2,4-dicyano-3-methyl- 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Pentanediamide,2,4-dicyano-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02453-50g |

2,4-Dicyano-3-methylpentanediamide |

5447-66-5 | 50g |

¥1098.0 | 2021-09-04 |

Pentanediamide,2,4-dicyano-3-methyl- 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

5447-66-5 (Pentanediamide,2,4-dicyano-3-methyl-) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量